Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazinoindole core, which is a fused heterocyclic system, and is substituted with cyclohexyl, methyl, and thioacetamide groups. Its molecular formula is C21H28N6OS, and it is recognized for its potential biological and chemical properties.
Preparation Methods
The synthesis of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, typically starting with the preparation of the triazinoindole core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- include other triazinoindole derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:
- N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methylacetamide
- N-cyclohexyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methylacetamide These compounds highlight the uniqueness of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- in terms of its specific substitutions and potential applications .
Properties
Molecular Formula |
C19H23N5OS |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-23(13-8-4-3-5-9-13)16(25)12-26-19-20-18-17(21-22-19)14-10-6-7-11-15(14)24(18)2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
InChI Key |
JBYPNWVCHPAXEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
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